molecular formula C49H66BrNO29 B13413761 Acarbose Dodecaacetate Bromide

Acarbose Dodecaacetate Bromide

Cat. No.: B13413761
M. Wt: 1212.9 g/mol
InChI Key: WFESTCIETNRKIR-SXFQVJQTSA-N
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Description

Acarbose Dodecaacetate Bromide is a derivative of acarbose, a complex oligosaccharide known for its role as an alpha-glucosidase inhibitor. Acarbose is primarily used in the management of type 2 diabetes mellitus by inhibiting enzymes responsible for the breakdown of complex carbohydrates in the intestines . The dodecaacetate bromide derivative is a chemically modified form that may exhibit unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Dodecaacetate Bromide typically involves the acetylation of acarbose followed by bromination. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Acarbose Dodecaacetate Bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS in carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Brominated derivatives.

Scientific Research Applications

Acarbose Dodecaacetate Bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Acarbose Dodecaacetate Bromide is unique due to its chemical modifications, which may enhance its stability, bioavailability, or specificity compared to its parent compound and other similar inhibitors. These modifications can potentially lead to improved therapeutic outcomes and reduced side effects.

Properties

Molecular Formula

C49H66BrNO29

Molecular Weight

1212.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C49H66BrNO29/c1-18-35(51-32-14-31(15-64-19(2)52)36(68-22(5)55)41(71-25(8)58)37(32)69-23(6)56)40(70-24(7)57)45(75-29(12)62)48(67-18)79-39-34(17-66-21(4)54)78-49(46(76-30(13)63)43(39)73-27(10)60)80-38-33(16-65-20(3)53)77-47(50)44(74-28(11)61)42(38)72-26(9)59/h14,18,32-49,51H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-/m1/s1

InChI Key

WFESTCIETNRKIR-SXFQVJQTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Origin of Product

United States

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